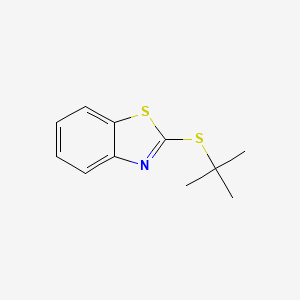
3-Amino-5-hydroxy-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzaldehyde, featuring amino, hydroxy, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde).
Amination: Vanillin undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under specific conditions.
Oxidation: The resulting intermediate is then oxidized to form the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino, hydroxy, and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The amino, hydroxy, and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can also participate in reactions with nucleophiles, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Similar structure but lacks the amino group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the amino group and has different functional group positions.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but contains a fluorine atom instead of an amino group.
Uniqueness
3-Amino-5-hydroxy-4-methoxybenzaldehyde is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
343867-62-9 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
3-amino-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,9H2,1H3 |
Clave InChI |
PFVGASRKDVLCKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1O)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)








![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
